molecular formula C10H10BrN3OS2 B4899065 4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

Cat. No. B4899065
M. Wt: 332.2 g/mol
InChI Key: FDEDJGZJIPVCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in the development of various diseases. It may also modulate the activity of neurotransmitters and other signaling molecules in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide has a variety of biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and reduce seizures in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is its versatility in scientific research. It can be used in a variety of assays and experiments to study its biological activity and potential therapeutic applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological activity and potential therapeutic applications.
2. Development of more efficient synthesis methods for this compound to improve its yield and purity.
3. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Exploration of the potential use of this compound in the treatment of chronic pain and inflammation.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dosage and administration route for therapeutic use.
Conclusion:
In conclusion, 4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is a chemical compound with significant potential for scientific research and therapeutic applications. Its versatility and wide range of biological activities make it an attractive target for further study and development. With continued research, this compound may one day lead to the development of new treatments for a variety of diseases and disorders.

Scientific Research Applications

4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-bromo-5-propyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3OS2/c1-2-3-7-6(11)4-8(17-7)9(15)13-10-14-12-5-16-10/h4-5H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEDJGZJIPVCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NC2=NN=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-propyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide
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4-bromo-5-propyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide
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